molecular formula C14H18O8Pb B14401894 Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane CAS No. 85656-27-5

Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane

Cat. No.: B14401894
CAS No.: 85656-27-5
M. Wt: 521 g/mol
InChI Key: ZMCNIZIALPBCSO-UHFFFAOYSA-K
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Description

Preparation Methods

The synthesis of Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane typically involves the reaction of lead acetate with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane involves the interaction of its lead center with various molecular targets. The lead atom can form coordination complexes with different ligands, influencing the compound’s reactivity and stability. The acetyloxy and 3,4-dimethoxyphenyl groups modulate the electronic properties of the lead center, affecting its interaction with other molecules .

Comparison with Similar Compounds

Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane can be compared with other lead-based organometallic compounds such as:

Properties

CAS No.

85656-27-5

Molecular Formula

C14H18O8Pb

Molecular Weight

521 g/mol

IUPAC Name

[diacetyloxy-(3,4-dimethoxyphenyl)plumbyl] acetate

InChI

InChI=1S/C8H9O2.3C2H4O2.Pb/c1-9-7-5-3-4-6-8(7)10-2;3*1-2(3)4;/h3,5-6H,1-2H3;3*1H3,(H,3,4);/q;;;;+3/p-3

InChI Key

ZMCNIZIALPBCSO-UHFFFAOYSA-K

Canonical SMILES

CC(=O)O[Pb](C1=CC(=C(C=C1)OC)OC)(OC(=O)C)OC(=O)C

Origin of Product

United States

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